4-Allyltoluene

Übersicht

Beschreibung

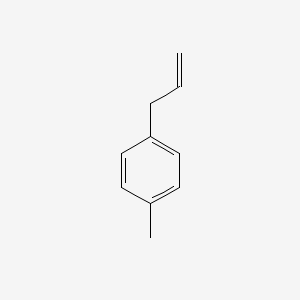

4-Allyltoluene, also known as 1-Allyl-4-methylbenzene, is an aromatic hydrocarbon with the molecular formula C10H12. It is a colorless to light yellow liquid with a distinct aromatic odor. This compound is of interest due to its unique chemical structure, which includes both an allyl group and a methyl group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Allyltoluene can be synthesized through the coupling of allyl bromide with p-tolylboronic acid, catalyzed by palladium complexes with a tridentate PNO ligand . The reaction typically requires potassium carbonate as a base and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, often involving palladium catalysts. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Allyltoluol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um gesättigte Kohlenwasserstoffe zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Benzolring stattfinden, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte:

Oxidation: 4-Allylbenzaldehyd, 4-Allylbenzoesäure.

Reduktion: 4-Propylbenzol.

Substitution: Verschiedene substituierte Toluole, abhängig von dem verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Allyltoluene serves as a versatile building block in organic synthesis. Its allyl group allows for various chemical transformations, making it useful in the preparation of more complex molecules.

1.1. Radical Reactions

Recent studies have demonstrated that this compound can be employed as a model substrate for radical alkene transfer hydrogenation reactions. In one study, it was used to evaluate the feasibility of targeted radical processes, showcasing its potential in developing new synthetic methodologies .

1.2. Synthesis of Functionalized Compounds

The compound is also utilized in the synthesis of functionalized aromatic compounds. For instance, flash vacuum pyrolysis of this compound can yield products like indene and methylindan, indicating its utility in generating complex structures from simpler precursors .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly due to its biological activity.

2.1. Anticancer Activity

Research indicates that compounds with the allyl motif exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation across various cancer types, including prostate and breast cancers .

2.2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it may reduce inflammatory markers and cytokine release in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound is explored for its attractant properties towards certain pests.

3.1. Insect Attractant

Research has identified this compound as an attractive compound for male Mediterranean fruit flies (Ceratitis capitata). In binary choice tests, it exhibited significant attractivity, which could be harnessed for pest control strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Useful in radical reactions and functionalization |

| Pharmaceuticals | Anticancer agent | Inhibits cancer cell proliferation |

| Anti-inflammatory effects | Reduces inflammatory markers | |

| Agrochemicals | Insect attractant | Effective against Mediterranean fruit flies |

Case Study 1: Anticancer Activity

A study conducted on Wistar rats demonstrated that treatment with an allyl derivative significantly reduced prostate weight by up to 60%. The study highlighted the compound's ability to modulate androgen receptor expression and decrease dihydrotestosterone levels, indicating a potential role in prostate health management .

Case Study 2: Pest Control

In field trials, the application of this compound as an attractant led to increased capture rates of Mediterranean fruit flies compared to control traps without the compound. This finding suggests that incorporating such attractants could enhance integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 4-Allyltoluene involves its interaction with molecular targets such as olfactory receptors in insects. The compound binds to these receptors, triggering a response that can be measured using techniques like electroantennography . The exact molecular pathways involved in its biological effects are still being studied.

Vergleich Mit ähnlichen Verbindungen

Allylbenzene: Similar in structure but lacks the methyl group on the benzene ring.

4-Ethynyltoluene: Contains an ethynyl group instead of an allyl group.

4-Ethyltoluene: Has an ethyl group instead of an allyl group.

Uniqueness: 4-Allyltoluene is unique due to the presence of both an allyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for a variety of chemical transformations and applications that are not possible with its similar compounds.

Biologische Aktivität

4-Allyltoluene, a compound with the chemical formula CH, has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and other biological properties based on recent research findings.

1. Chemical Structure and Properties

This compound is an aromatic compound characterized by an allyl group attached to a toluene ring. Its structure can be represented as follows:

This compound is part of a larger class of allyl derivatives that exhibit various biological activities.

2. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound, particularly 4-allylbenzene-1,2-diol, exhibit significant antibacterial properties against several plant pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values and efficacy against specific pathogens:

| Pathogen | MIC (μmol/L) | Inhibition Rate at 500 μmol/L |

|---|---|---|

| Xanthomonas oryzae (Xoo) | 333.75 - 1335 | >94% |

| Xanthomonas campestris (Xcc) | 250 - 500 | 72.28% |

| Pectobacterium carotovorum (Pcc) | 250 - 500 | 95.23% |

In a pot experiment, the protective efficacy of 4-allylbenzene-1,2-diol against Xoo reached 72.73% , surpassing the positive control (kasugamycin) at the same concentration level .

The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. Scanning Electron Microscopy (SEM) revealed morphological changes in treated bacterial cells, indicating damage to their structural integrity .

3. Anticancer Activity

This compound has also shown promising results in cancer research. In vitro studies suggest that it may induce apoptosis in various cancer cell lines through multiple mechanisms:

- Colon Cancer (HCT-116) : Induction of apoptosis via suppression of STAT3 signaling and enhancement of the Nrf2 pathway .

- Breast Cancer (MCF-7) : Reduction in cell viability and induction of late apoptosis characterized by decreased Bcl-2 levels and increased Bax levels .

Case Study: Prostate Cancer

In studies involving benign prostatic hyperplasia (BPH), treatment with this compound resulted in a significant reduction in prostate weight and serum testosterone levels compared to controls. The compound demonstrated anti-inflammatory effects as well, reducing cytokine release associated with inflammation .

4. Other Biological Activities

Beyond antibacterial and anticancer properties, this compound has been investigated for additional biological activities:

- Antifungal Properties : Some derivatives have shown potential antifungal effects, although specific data on this compound itself remains limited.

- Antioxidant Activity : Research indicates that compounds with similar structures may exhibit antioxidant properties, contributing to their overall therapeutic potential.

Eigenschaften

IUPAC Name |

1-methyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062983 | |

| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3333-13-9 | |

| Record name | 4-Allyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropenyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-allyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ALLYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.